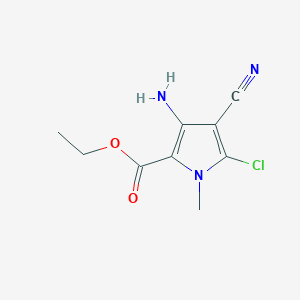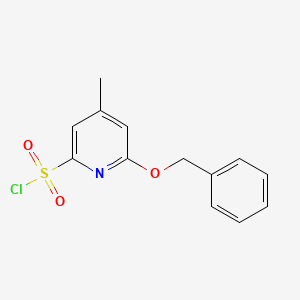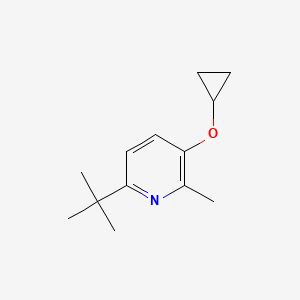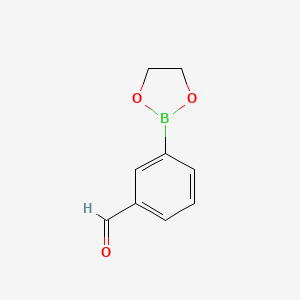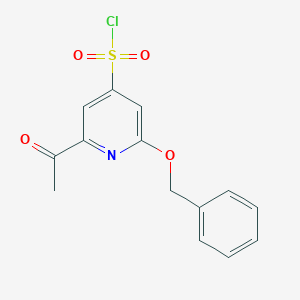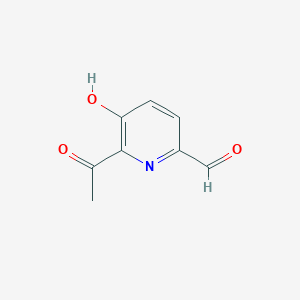
6-Acetyl-5-hydroxypyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both aldehyde and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 6-hydroxymethylpyridoxine derivatives using reagents such as manganese dioxide . The reaction conditions typically involve mild temperatures and controlled reaction times to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters, can be applied to scale up the laboratory methods for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-5-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde and ketone groups can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: 6-Acetyl-5-hydroxypyridine-2-carboxylic acid.
Reduction: 6-Acetyl-5-hydroxypyridine-2-methanol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-5-hydroxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Wirkmechanismus
The mechanism of action of 6-Acetyl-5-hydroxypyridine-2-carbaldehyde largely depends on its chemical reactivity. For instance, when forming Schiff bases with amines, the compound undergoes a condensation reaction, resulting in the formation of a C=N bond. This reaction is facilitated by the presence of the aldehyde group, which is highly reactive towards nucleophiles. The resulting Schiff bases can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-2-carbaldehyde:
6-Hydroxymethylpyridoxine: A derivative of pyridoxine (vitamin B6) with similar structural features but different functional groups.
Pyridoxal: Another derivative of pyridoxine, which contains an aldehyde group at the 4-position.
Uniqueness
6-Acetyl-5-hydroxypyridine-2-carbaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H7NO3 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
6-acetyl-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-7(12)3-2-6(4-10)9-8/h2-4,12H,1H3 |
InChI-Schlüssel |
HQPUWFBUTPQODG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=N1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


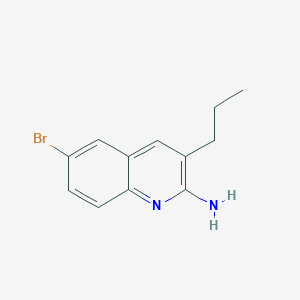
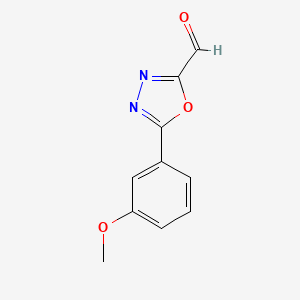
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
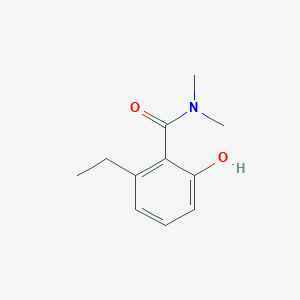
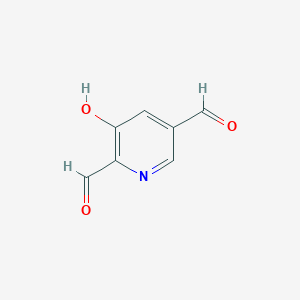
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
